A Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Nomenclature, Synthesis, and Application
A Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of trans-4-Amino-4-methylcyclohexanol hydrochloride, a substituted cyclohexanol derivative of increasing interest in medicinal chemistry. We will systematically deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name, explore plausible stereoselective synthetic routes, and discuss its physicochemical properties and potential applications as a structural scaffold in drug discovery. This document is intended to serve as a detailed resource, bridging fundamental chemical principles with practical applications for professionals in the field.
Introduction
Substituted cyclic scaffolds are foundational components in the design of modern therapeutics. Among these, the aminocyclohexanol framework is particularly valuable due to its conformational rigidity and the defined spatial orientation of its functional groups—an alcohol and an amine. These features allow for precise interactions with biological targets.[1] The presence of both hydrogen bond donor (-OH) and acceptor/donor (-NH2) groups within a constrained geometry makes these molecules versatile building blocks for creating compounds that target a wide range of proteins, from G-protein coupled receptors to kinases.[2] This guide focuses specifically on the trans isomer of 4-Amino-4-methylcyclohexanol, presented as its hydrochloride salt, to provide clarity on its formal nomenclature and scientific context.
Section 1: Systematic IUPAC Nomenclature
The correct and unambiguous naming of a chemical entity is paramount for scientific communication. The IUPAC nomenclature system provides a rigorous, rule-based approach to achieve this. The process for naming trans-4-Amino-4-methylcyclohexanol hydrochloride is detailed below.
Step-by-Step Name Derivation
-
Identify the Parent Structure : The core structure is a six-membered carbon ring, which is named cyclohexane .[3]
-
Identify the Principal Functional Group : The molecule contains both a hydroxyl (-OH) group and an amino (-NH2) group. According to IUPAC priority rules, the hydroxyl group takes precedence and defines the parent chain's suffix.[4] Therefore, the parent name becomes cyclohexanol .
-
Numbering the Ring : The carbon atom bearing the principal functional group (the -OH group) is assigned locant '1'.[5] The ring is then numbered to give the other substituents the lowest possible locants. In this case, the amino and methyl groups are on the same carbon, which is position '4' regardless of the numbering direction.
-
Identify and Name Substituents :
-
An amino group (-NH2) is at position 4, named as 4-amino .
-
A methyl group (-CH3) is also at position 4, named as 4-methyl .
-
-
Determine Stereochemistry : The prefix trans- describes the relative orientation of the substituents at positions 1 and 4. In a disubstituted cyclohexane, trans indicates that the two substituents are on opposite sides of the ring's plane.[6] In the most stable chair conformation, this would place the C1-hydroxyl and the C4-amino/methyl group in a diaxial or, more favorably, a diequatorial orientation.
-
Assemble the Free Base Name : Combining these elements alphabetically gives trans-4-amino-4-methylcyclohexan-1-ol . The "-1-" is included for maximum clarity, though it is sometimes omitted when the principal group is at the first position.[7][8]
-
Name the Salt : The molecule is protonated at the basic amino group and forms a salt with hydrochloric acid. This is indicated by adding hydrochloride as a separate word at the end.[9][10]
Combining all components yields the definitive IUPAC name.
Final IUPAC Name
The complete and preferred IUPAC name for the specified compound is: trans-4-amino-4-methylcyclohexan-1-ol hydrochloride
Section 2: Physicochemical and Spectroscopic Profile
Understanding the properties of a molecule is essential for its application in research and development.
Key Physicochemical Properties
The following table summarizes computed and available data for the free base, trans-4-amino-4-methylcyclohexan-1-ol. The hydrochloride salt will exhibit higher water solubility and a higher melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [11] |
| Molecular Weight | 129.20 g/mol | [11] |
| XLogP3 | 0.1 | [11] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 2 | [12] |
| Topological Polar Surface Area | 46.3 Ų | [11] |
| CAS Number (trans-isomer) | 177908-37-1 | [11] |
Expected Spectroscopic Signature
While a dedicated experimental spectrum is the gold standard, the expected features can be predicted, providing a self-validating system for synthesis confirmation.
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¹H NMR : Protons on the cyclohexane ring would appear as complex multiplets in the 1.0-2.0 ppm range. The proton on the carbon bearing the hydroxyl group (H-1) would likely be shifted downfield. A singlet corresponding to the methyl group (-CH₃) would be present around 1.0-1.3 ppm. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
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¹³C NMR : Seven distinct carbon signals are expected. The carbon attached to the hydroxyl group (C-1) would appear around 65-75 ppm, while the quaternary carbon (C-4) bearing the amino and methyl groups would be in the 50-60 ppm range. The methyl carbon would be the most upfield signal.
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IR Spectroscopy : Key vibrational bands would confirm the presence of functional groups. A broad O-H stretch from the alcohol is expected around 3200-3600 cm⁻¹.[13] An N-H stretch from the primary amine would appear in a similar region, often as a doublet around 3300-3500 cm⁻¹. A C-N stretch would be visible in the 1000-1200 cm⁻¹ region.[13]
-
Mass Spectrometry (EI) : The molecular ion peak (M⁺) for the free base would be observed at m/z = 129. Common fragmentation patterns would include the loss of water (M-18) and the loss of a methyl group (M-15).
Section 3: Synthesis and Stereochemical Control
The synthesis of specifically the trans isomer requires a stereocontrolled approach. A plausible and common strategy begins with a commercially available precursor, 4-methylcyclohexanone.
Retrosynthetic Analysis and Proposed Route
A robust method to introduce the geminal amino and methyl groups at the C4 position is a modified Strecker synthesis, followed by reduction of the ketone at C1. The stereochemistry of the final reduction step is critical for achieving the desired trans product.
Experimental Protocol Considerations
Step 1 & 2: Synthesis of 4-Amino-4-methylcyclohexanone This transformation can be achieved via various methods, including the aforementioned Strecker synthesis or reductive amination protocols. The key is the robust formation of the C4-substituted ketone intermediate.
Step 3: Stereoselective Reduction of the Ketone This is the most critical step for isolating the trans isomer.
-
Causality of Reagent Choice : A simple reducing agent like sodium borohydride (NaBH₄) would attack the carbonyl from both axial and equatorial faces, leading to a mixture of cis and trans isomers.[14] To favor the trans product, a sterically hindered reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is a large, bulky hydride source. It will preferentially approach the carbonyl from the less hindered equatorial face, delivering the hydride to the axial position. This results in the formation of an equatorial hydroxyl group, which is trans to the substituent at the C4 position.
-
Protocol :
-
Dissolve the 4-amino-4-methylcyclohexanone intermediate in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add a solution of L-Selectride® (1.1 equivalents) in THF via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction carefully by the slow addition of water, followed by aqueous NaOH and H₂O₂.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via column chromatography to isolate the trans isomer.
-
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified trans-4-amino-4-methylcyclohexan-1-ol in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in ether (or gaseous HCl) dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum.
Section 4: Applications in Drug Discovery
The trans-4-amino-4-methylcyclohexanol scaffold is a valuable building block for several reasons:
-
Defined Exit Vectors : The equatorial orientation of the hydroxyl and amino groups in the stable chair conformation provides well-defined points for further chemical modification, allowing chemists to probe specific regions of a binding pocket.
-
Improved Physicochemical Properties : Incorporating this polar, rigid scaffold can improve the solubility and metabolic stability of a lead compound compared to more flexible or lipophilic linkers.[2]
-
Analgesic Development : Derivatives of 4-aminocyclohexanones have been investigated as a novel class of analgesics.[15][16] The specific substitution patterns on both the ring and the nitrogen atom are crucial for modulating activity, including narcotic antagonist properties.
-
Kinase Inhibitors : The cyclohexane ring can serve as a non-aromatic core to which pharmacophoric elements targeting the hinge region and solvent-front of a kinase can be attached.
The hydrochloride salt form is particularly useful in development as it typically confers higher crystallinity and aqueous solubility, which are advantageous for formulation and preclinical studies.
Conclusion
trans-4-amino-4-methylcyclohexan-1-ol hydrochloride is a precisely defined chemical entity whose structure and properties make it a high-value building block for medicinal chemistry. A systematic application of IUPAC rules provides its unambiguous name, while stereoselective synthetic strategies, particularly the use of sterically demanding reducing agents, enable its isolation as a single isomer. Its rigid, bifunctional nature ensures its continued application in the rational design of new therapeutic agents with improved pharmacological profiles.
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